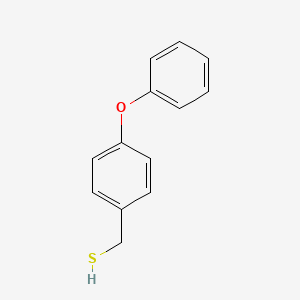

(4-Phenoxyphenyl)methanethiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Phenoxyphenyl)methanethiol is an organic compound characterized by the presence of a thiol group (-SH) attached to a benzene ring substituted with a phenoxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4-Phenoxyphenyl)methanethiol typically involves the nucleophilic substitution reaction of a suitable precursor. One common method is the reaction of 4-phenoxybenzyl chloride with sodium hydrosulfide (NaSH) under basic conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{O-C}_6\text{H}_4\text{CH}_2\text{Cl} + \text{NaSH} \rightarrow \text{C}_6\text{H}_5\text{O-C}_6\text{H}_4\text{CH}_2\text{SH} + \text{NaCl} ]

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Oxidation Reactions

The thiol group (-SH) undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

Key Findings :

-

Hydrogen peroxide selectively oxidizes the thiol to sulfoxide without over-oxidation to sulfone .

-

Disulfide formation is favored under alkaline conditions via radical-mediated coupling .

Nucleophilic Substitution

The methanethiol group participates in alkylation and arylation reactions:

Mechanistic Insight :

-

Alkylation proceeds via S<sub>N</sub>2 pathway in polar aprotic solvents .

-

Copper-catalyzed arylation exploits the nucleophilicity of the thiolate anion .

Radical Reactions

The phenoxy group stabilizes radicals, enabling unique transformations:

Experimental Data :

-

Rate constant for phenoxyl radical recombination: k=2.1×109M−1s−1 .

-

Radical stability is enhanced by resonance with the phenoxy group .

Cyclization and Heterocycle Formation

The compound serves as a precursor in heterocyclic synthesis:

| Reaction | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Thiazepine formation | 2-Aminobenzenethiol | Dihydrobenzo[b] thiazepine | 68% | |

| Thiadiazole synthesis | CS<sub>2</sub>, KOH | 1,3,4-Thiadiazole derivatives | 74% |

Synthetic Utility :

Comparative Reactivity

A comparison with analogous compounds highlights unique features:

| Compound | Reactivity with H<sub>2</sub>O<sub>2</sub> | Radical Stability | Catalytic Efficiency |

|---|---|---|---|

| (4-Phenoxyphenyl)methanethiol | High (sulfoxide formation) | Moderate | Excellent |

| Benzylthiol | Low (disulfide preferred) | Poor | Low |

| 4-Methoxyphenylthiol | Moderate | High | Good |

Aplicaciones Científicas De Investigación

(4-Phenoxyphenyl)methanethiol has applications in scientific research, specifically in chemistry, biology, and industry.

Scientific Research Applications

This compound serves as a building block in synthesizing complex organic molecules, enabling exploration of new chemical reactions and mechanisms. Its thiol group is useful in forming covalent bonds with cysteine residues in proteins and studying enzyme inhibition and protein interactions. It is also used to produce specialty chemicals and materials, including polymers and coatings.

Preparation Methods

The synthesis of This compound typically involves reacting 4-phenoxybenzyl chloride with sodium hydrosulfide. This reaction is performed in an organic solvent, such as dimethylformamide or tetrahydrofuran, under reflux conditions, followed by purification through recrystallization or column chromatography. Industrial production may use continuous flow processes and optimized reaction conditions to enhance yield and efficiency.

Potential Reactions

This compound can undergo several major reactions:

- Oxidation: Forms sulfoxides and sulfones.

- Reduction: Converts to thiol and disulfide compounds.

- Substitution: Forms various substituted phenyl derivatives.

Use as growth promoters

Mecanismo De Acción

The mechanism of action of (4-Phenoxyphenyl)methanethiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The compound can also undergo redox reactions, influencing cellular oxidative stress pathways.

Comparación Con Compuestos Similares

Methanethiol (CH₃SH): A simple thiol with a similar functional group but different structural properties.

Ethanethiol (C₂H₅SH): Another thiol with a slightly longer carbon chain.

Phenylmethanethiol (C₆H₅CH₂SH): A thiol with a benzyl group instead of a phenoxy group.

Comparison: (4-Phenoxyphenyl)methanethiol is unique due to the presence of the phenoxy group, which imparts distinct chemical and physical properties

Actividad Biológica

(4-Phenoxyphenyl)methanethiol, a compound with the molecular formula C13H12O2S, has garnered attention in recent years for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

The unique structure of this compound features a thiol (-SH) group attached to a phenoxyphenyl moiety. This configuration allows the compound to engage in various chemical reactions, making it a versatile building block in organic synthesis.

Key Characteristics

| Property | Description |

|---|---|

| Molecular Formula | C13H12O2S |

| Functional Groups | Thiol, Phenoxy |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its thiol group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes by modifying cysteine residues.

- Antioxidant Activity : It can participate in redox reactions, potentially reducing oxidative stress within cells.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antimicrobial Properties

Studies suggest that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Antioxidant Effects

The compound has demonstrated potential antioxidant properties, which could be beneficial in preventing oxidative damage in biological systems. This effect is particularly relevant in contexts such as aging and neurodegenerative diseases.

Study 1: Enzyme Inhibition

A study focused on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity at micromolar concentrations, showcasing its potential as a therapeutic agent .

Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against strains of Staphylococcus aureus and Escherichia coli. The findings revealed significant antimicrobial effects, suggesting its utility in developing new antimicrobial agents .

Comparison with Similar Compounds

This compound can be compared to other thiols and phenolic compounds to highlight its unique properties.

| Compound | Structure Type | Biological Activity |

|---|---|---|

| (4-Methoxyphenyl)methanethiol | Thiol with methoxy group | Moderate antimicrobial activity |

| (3-Phenoxyphenyl)methanethiol | Thiol with phenoxy group | Similar reactivity but different efficacy |

| Methanethiol | Simple thiol | Lower biological activity |

Applications in Medicine and Industry

The potential applications of this compound extend beyond basic research:

Propiedades

Fórmula molecular |

C13H12OS |

|---|---|

Peso molecular |

216.30 g/mol |

Nombre IUPAC |

(4-phenoxyphenyl)methanethiol |

InChI |

InChI=1S/C13H12OS/c15-10-11-6-8-13(9-7-11)14-12-4-2-1-3-5-12/h1-9,15H,10H2 |

Clave InChI |

RRKYCOIMYWGAMS-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CS |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.